molecular formula C14H13AsClNO4 B14458198 Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- CAS No. 74175-16-9

Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)-

Katalognummer: B14458198
CAS-Nummer: 74175-16-9
Molekulargewicht: 369.63 g/mol
InChI-Schlüssel: QBJQYDCAILZJFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- is an organoarsenic compound It is a derivative of arsonic acid where the arsonic group is attached to a phenyl ring substituted with a 4-chlorophenylacetylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- typically involves the reaction of 4-chloroacetylaminophenyl arsonic acid with appropriate reagents under controlled conditions. The process may include steps such as electrophilic aromatic substitution, where aniline reacts with arsenic acid to form the arsonic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The arsonic group can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the arsonic group to arsenic trioxide or other lower oxidation state compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the aromatic ring under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.

Wissenschaftliche Forschungsanwendungen

Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in chemotherapy and other medical applications.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- involves its interaction with biological molecules. The arsonic group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes, contributing to its antimicrobial and potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Arsanilic acid: An amino derivative of phenylarsonic acid with similar chemical properties.

    Phenylarsonic acid: A simpler organoarsenic compound without the chlorophenylacetylamino group.

Uniqueness

Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- is unique due to the presence of the 4-chlorophenylacetylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

74175-16-9

Molekularformel

C14H13AsClNO4

Molekulargewicht

369.63 g/mol

IUPAC-Name

[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]arsonic acid

InChI

InChI=1S/C14H13AsClNO4/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19,20)21/h1-8H,9H2,(H,17,18)(H2,19,20,21)

InChI-Schlüssel

QBJQYDCAILZJFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)[As](=O)(O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.